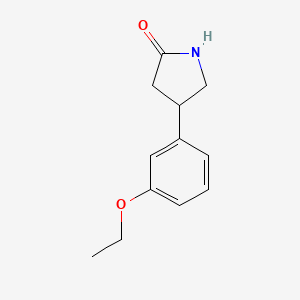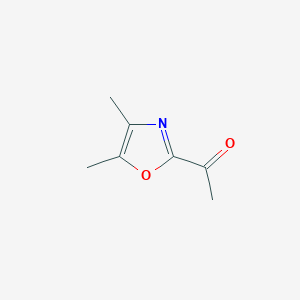
3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo and methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-4-methoxyacetophenone with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the pyrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Analyse Chemischer Reaktionen
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromo group to a corresponding amine.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Wissenschaftliche Forschungsanwendungen
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases and conditions.
Industry: In the industrial sector, 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine is used in the development of new materials and chemical products. Its reactivity and stability make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of the study.
Vergleich Mit ähnlichen Verbindungen
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-bromo-4-methoxyacetophenone: This compound shares a similar bromo and methoxy substitution pattern but lacks the pyrazole ring. It is used as a precursor in the synthesis of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine.
5-bromo-2-aryl benzimidazoles: These compounds also contain a bromo group and are studied for their biological activities, including enzyme inhibition. they have a different core structure compared to pyrazole derivatives.
2-bromo-4-methoxyphenylacetic acid: This compound has a similar substitution pattern but features an acetic acid group instead of a pyrazole ring. It is used in various chemical and biological studies.
The uniqueness of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10BrN3O |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChI-Schlüssel |
GUUTYCDVYSYANU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


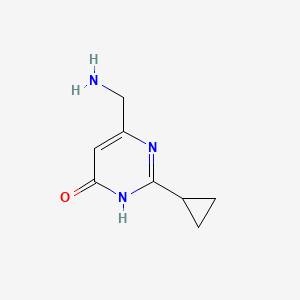
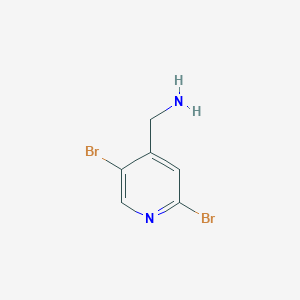
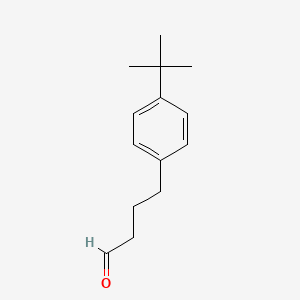
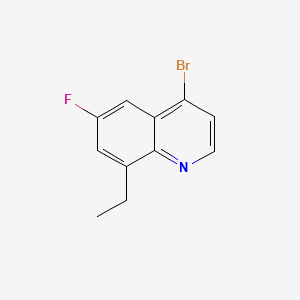
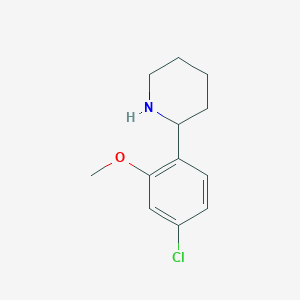
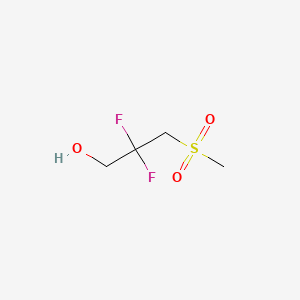
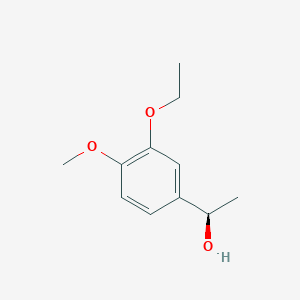
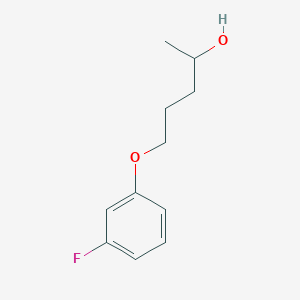
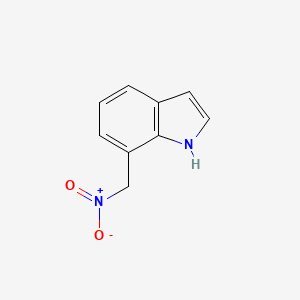
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)


